(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
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Overview
Description
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a cyclopentane ring, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often require the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as benzyl chloride and 1,2-dibromoethane.
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Benzyl chloride, 1,2-dibromoethane, triethylamine, room temperature.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a precursor for the development of drugs targeting various biological pathways. Its derivatives have been studied for their hypoglycemic activity, calcium channel antagonism, and kinase inhibition .
Industry
Industrially, the compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For instance, its derivatives have been shown to inhibit protein kinases by binding to their ATP-binding sites .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with similar biological activities.
Cyclopenta[b]pyridine derivatives: These include various substituted analogs that exhibit a range of pharmacological properties.
Uniqueness
What sets ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride apart is its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of the amine group also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Conclusion
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a compound of significant interest due to its unique structure and wide range of applications. From its synthesis to its various chemical reactions and applications in research and industry, this compound holds promise for future developments in multiple scientific fields.
Properties
IUPAC Name |
(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNZTGPGCJQKU-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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